molecular formula C16H21N3O3S2 B6475060 N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640965-58-6

N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6475060
CAS No.: 2640965-58-6
M. Wt: 367.5 g/mol
InChI Key: ZWYGEDYXRFXLIL-UHFFFAOYSA-N
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Description

“N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound, and a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and piperidine rings, along with the cyclopropane ring and the sulfonamide group. The methoxy group attached to the benzothiazole ring would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The benzothiazole ring, for example, might undergo electrophilic substitution reactions. The piperidine ring could be involved in reactions with acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its lipophilicity, influencing its solubility and distribution in the body .

Future Directions

The future research directions for this compound could include further studies to determine its potential uses, such as in pharmaceuticals or materials science. Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties .

Properties

IUPAC Name

N-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S2/c1-22-13-5-2-6-14-15(13)17-16(23-14)19-9-3-4-11(10-19)18-24(20,21)12-7-8-12/h2,5-6,11-12,18H,3-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYGEDYXRFXLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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